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Compound of Interest

Compound Name: 4'-Hydroxyacetophenone

Cat. No.: B195518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4'-Hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and

a common compound in organic chemistry. This document presents its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4'-Hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4'-Hydroxyacetophenone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.92 Doublet 2H
Aromatic Protons

(ortho to carbonyl)

6.98 Doublet 2H
Aromatic Protons

(meta to carbonyl)

2.60 Singlet 3H
Methyl Protons (-

COCH₃)

~5-10 Broad Singlet 1H Hydroxyl Proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data of 4'-Hydroxyacetophenone

Chemical Shift (δ) ppm Assignment

197.9 Carbonyl Carbon (C=O)

162.0
Aromatic Carbon (para to carbonyl, attached to -

OH)

131.2 Aromatic Carbons (ortho to carbonyl)

129.8 Aromatic Carbon (ipso to carbonyl)

115.6 Aromatic Carbons (meta to carbonyl)

26.3 Methyl Carbon (-COCH₃)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 4'-Hydroxyacetophenone
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Wavenumber (cm⁻¹) Description of Vibration Functional Group

~3300 (broad) O-H Stretch Phenolic Hydroxyl

~3050 C-H Stretch Aromatic

~2920 C-H Stretch Methyl

~1670 C=O Stretch Ketone

~1600, 1580, 1510 C=C Stretch Aromatic Ring

~1270 C-O Stretch Phenol

~840 C-H Bend (out-of-plane) para-disubstituted Aromatic

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 4'-Hydroxyacetophenone

m/z Relative Intensity Assignment

136 High [M]⁺ (Molecular Ion)

121 High [M - CH₃]⁺

93 Moderate [M - COCH₃]⁺

65 Low [C₅H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4'-Hydroxyacetophenone in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio. For ¹³C NMR, a higher number of scans is typically required due

to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS

signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 4'-
Hydroxyacetophenone with approximately 100-200 mg of dry potassium bromide (KBr)

using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the

powder into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile

solvent (e.g., acetone or methylene chloride).[1] Apply a drop of the solution to a salt plate

(e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR

spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like 4'-Hydroxyacetophenone, direct insertion or gas

chromatography-mass spectrometry (GC-MS) can be used.

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where

a high-energy electron beam is used to bombard the sample, causing the loss of an electron

to form a molecular ion and fragment ions.[2]

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 4'-Hydroxyacetophenone.
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Caption: Workflow for Spectroscopic Analysis of 4'-Hydroxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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